Acetoxyacetic acid

Description

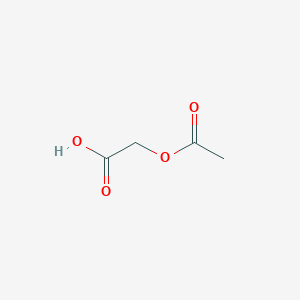

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDUYUQINCFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160578 | |

| Record name | Acetoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-30-6 | |

| Record name | Acetoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13831-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMD9TFB2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Acetoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid, a dicarboxylic acid derivative, holds significant potential as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and novel ester derivatives. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from glycolic acid and bromoacetic acid are presented. Furthermore, a comprehensive analysis of its spectroscopic properties, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, is provided to facilitate its unambiguous identification and quality control. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using process diagrams.

Introduction

This compound, also known as 2-(acetyloxy)acetic acid or O-acetylglycolic acid, is a bifunctional molecule containing both a carboxylic acid and an ester functional group. This unique structural feature imparts it with a reactivity profile that is highly valuable in various synthetic applications. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide outlines the primary synthetic routes to this compound and provides a thorough characterization of the final product.

Synthesis of this compound

Two principal methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Acetylation of Glycolic Acid

This method involves the direct acetylation of glycolic acid using acetic anhydride (B1165640). The reaction is straightforward and generally proceeds with good yield.

Reaction Scheme:

HOCH₂COOH + (CH₃CO)₂O → CH₃COOCH₂COOH + CH₃COOH

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycolic acid (1 mole equivalent).

-

Reagent Addition: Slowly add acetic anhydride (1.2 mole equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50°C.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation. The crude this compound can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether.

Method 2: From Bromoacetic Acid

This synthetic route involves the nucleophilic substitution of the bromide in bromoacetic acid with an acetate (B1210297) group. This can be achieved by reacting a salt of bromoacetic acid with an acetylating agent.

Reaction Scheme:

BrCH₂COONa + (CH₃CO)₂O → CH₃COOCH₂COONa + CH₃COBr CH₃COOCH₂COONa + H⁺ → CH₃COOCH₂COOH + Na⁺

Experimental Protocol:

-

Salt Formation: Dissolve bromoacetic acid (1 mole equivalent) in a suitable solvent such as acetone. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. The resulting sodium bromoacetate (B1195939) can be used directly or isolated by evaporation of the solvent.

-

Acetylation: To the sodium bromoacetate, add acetic anhydride (1.1 mole equivalents).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | General Knowledge |

| Melting Point | 67-69 °C | General Knowledge |

| Boiling Point | 141-142 °C at 12 mmHg | General Knowledge |

| Solubility | Soluble in water, ethanol, and ether | General Knowledge |

| pKa | ~3.5 | Estimated |

Spectroscopic Data

The ¹H NMR spectrum of this compound is relatively simple and provides clear diagnostic signals.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~4.6 | Singlet | 2H | Methylene protons (-O-CH₂-C=O) |

| ~2.1 | Singlet | 3H | Acetyl protons (-C(O)-CH₃) |

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbonyl carbon (-COOH) |

| ~170 | Ester carbonyl carbon (-O-C=O) |

| ~62 | Methylene carbon (-O-CH₂-C=O) |

| ~20 | Acetyl methyl carbon (-C(O)-CH₃) |

The FT-IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 118 | Molecular ion [M]⁺ |

| 73 | [M - COOH]⁺ |

| 59 | [CH₃COOCH₂]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Synthesis workflow for this compound via acetylation of glycolic acid.

Caption: Synthesis workflow for this compound from bromoacetic acid.

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided comprehensive details for the synthesis and characterization of this compound. The described synthetic protocols offer reliable methods for its preparation, and the provided spectroscopic data serves as a crucial reference for its identification and quality assessment. The versatility of this compound as a synthetic intermediate makes it a valuable compound for researchers in organic chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid (also known as O-Acetylglycolic acid) is a dicarboxylic acid derivative with the chemical formula C₄H₆O₄.[1] It serves as a versatile intermediate and building block in advanced organic synthesis, finding applications in the preparation of pharmaceuticals, heterocyclic compounds, and various ester derivatives.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characteristic reactions, and visual representations of its synthetic and reactive pathways. All quantitative data are summarized for clarity, and methodologies are presented to aid in laboratory applications.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to off-white crystals.[3] It is soluble in water and other organic solvents.[1][4] The compound's reactivity is characterized by its two functional groups: a carboxylic acid and an ester. This dual functionality allows it to participate in a wide range of chemical transformations.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-acetyloxyacetic acid | [1] |

| Synonyms | (Acetyloxy)acetic Acid, Acetylglycolic Acid, O-Acetylglycolic Acid | [1][3] |

| CAS Number | 13831-30-6 | [1] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| Appearance | White to Off-White Solid | [3] |

| Canonical SMILES | CC(=O)OCC(=O)O | [1] |

| InChI Key | MLXDUYUQINCFFV-UHFFFAOYSA-N | [1] |

Quantitative Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 67-69 °C | [3][4] | |

| Boiling Point | 141-142 °C | at 12 mmHg | [3][4] |

| pKa | 2.69 ± 0.10 | Predicted | [2] |

| Water Solubility | 144 g/L | [2] | |

| Storage Temperature | 2-8°C | Under inert gas (Nitrogen or Argon) | [2][4] |

Chemical Reactivity and Synthesis

The presence of both a carboxylic acid and an ester group makes this compound a valuable synthon. It can undergo reactions typical of both functional groups, such as esterification at the carboxyl group and transesterification or hydrolysis at the ester group.[1]

Key Chemical Reactions

-

Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form a new ester. This is a standard Fischer esterification reaction.[1]

-

Decarboxylation: While this compound itself is not a β-keto acid, it is structurally related to compounds that undergo decarboxylation. Under certain conditions, it can be unstable, and related structures can lose carbon dioxide. For instance, the similar but more unstable acetoacetic acid readily decomposes to acetone (B3395972) and carbon dioxide.[4][5]

-

Condensation Reactions: It can participate in condensation reactions with nucleophiles like amines to form amides and other more complex structures.[1]

-

Synthesis of Heterocycles: this compound is a key building block in the synthesis of various heterocyclic compounds, including the natural antibiotic Pyridomycin and derivatives of tetronic acid.[1]

Below is a diagram illustrating the primary reactive pathways of this compound.

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key chemical reactions, as well as standard protocols for its analysis.

Synthesis of this compound

One of the most direct methods for synthesizing this compound is the reaction of glycolic acid with acetic anhydride (B1165640).[1]

Objective: To synthesize 2-acetoxyacetic acid via the acetylation of glycolic acid.

Materials:

-

Glycolic acid

-

Acetic anhydride

-

Pyridine (optional, as catalyst and solvent)[6]

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve glycolic acid in a minimal amount of pyridine.

-

Slowly add an equimolar amount of acetic anhydride to the solution. The reaction may be exothermic.

-

Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexane).

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Protocol for Fischer Esterification

Objective: To synthesize an ester derivative (e.g., ethyl acetoxyacetate) from this compound.

Materials:

-

This compound

-

Ethanol (B145695) (absolute, excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Apparatus: Round-bottom flask, reflux condenser, separatory funnel.

Procedure:

-

Combine this compound (1 equiv.) and a large excess of absolute ethanol (e.g., 5-10 equiv., which also acts as the solvent) in a round-bottom flask.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[8]

-

Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by TLC.[9]

-

Cool the mixture, and remove the excess ethanol via distillation or rotary evaporation.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the ether solution carefully with saturated sodium bicarbonate solution until effervescence ceases, then wash with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation under reduced pressure.

Protocol for Analytical Characterization

GC-MS is suitable for analyzing this compound, typically after derivatization to increase its volatility.

Procedure Outline:

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) (TMS) ester). For TMS derivatization, react a dry sample (10-20 mg) with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.

-

GC Separation: Use a suitable capillary column (e.g., a polar-phase column like those coated with polyethylene (B3416737) glycol or a non-polar DB-5 type). Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) at a rate of 10°C/min to separate the components.[10]

-

MS Detection: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550) to obtain the mass spectrum of the eluting components for identification.[11]

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. The sample is now ready for ¹H and ¹³C NMR analysis.

FTIR can be used to identify the key functional groups.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the spectrometer's pressure arm to ensure good contact.

-

Collect the spectrum. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch from the ester (~1735-1750 cm⁻¹).

Safety and Handling

This compound is classified as a corrosive substance.[1]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a lab coat. A face shield is also recommended.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, away from strong oxidizing agents and strong bases.[2][4]

-

Spills: In case of a small spill, cover with a neutral absorbent material like dry lime or soda ash, collect in a sealed container, and dispose of as hazardous waste. Ventilate the area and wash the spill site.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy this compound | 13831-30-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 13831-30-6 [amp.chemicalbook.com]

- 4. This compound | 13831-30-6 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Glycolic Anhydride Diacetate synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. CN1031638C - Process for synthesizing hydroxyacetic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Acetoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of acetoxyacetic acid. By integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, this document outlines a logical workflow for confirming the molecular structure of this versatile chemical intermediate. All quantitative data are summarized for clarity, and detailed experimental protocols for the key analytical techniques are provided.

Molecular Formula and Degree of Unsaturation

The initial step in structure elucidation is the determination of the molecular formula. For this compound, this is established as C₄H₆O₄ .[1] With a molecular weight of approximately 118.09 g/mol , this formula provides the foundation for structural hypothesis.[1][2]

The degree of unsaturation is calculated to be 2, suggesting the presence of two double bonds or rings. This is consistent with the two carbonyl groups (C=O) expected in a molecule containing both a carboxylic acid and an ester functional group.

Spectroscopic Data Analysis

Spectroscopic analysis is central to piecing together the connectivity of atoms within the molecule. The following sections detail the interpretation of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering clues to its substructures.

Table 1: Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Formula of Fragment |

| 118 | Molecular Ion [M]⁺ | [C₄H₆O₄]⁺ |

| 73 | [M - CH₃CO]⁺ | [HOOCCH₂O]⁺ |

| 59 | Acetate (B1210297) Ion | [CH₃COO]⁻ |

| 43 (Base Peak) | Acetyl Cation | [CH₃CO]⁺ |

| 42 | Ketene | [CH₂=C=O] |

| Data sourced from PubChem and a study on O-acetyl-substituted carboxylate anions.[1][3] |

The fragmentation pattern strongly supports the proposed structure. The base peak at m/z 43 is characteristic of an acetyl group (CH₃CO⁺), indicating the presence of an acetate moiety.[1][3] The loss of this group from the molecular ion would lead to a fragment at m/z 73. The presence of a fragment at m/z 59 corresponds to the acetate anion, which can be formed at higher collision energies.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Disclaimer: Specific, experimentally verified high-resolution NMR data for this compound was not available in the cited literature. The following data is estimated based on the known structure and typical chemical shifts for the respective functional groups.

Table 2: Estimated ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~4.6 | Singlet | 2H | Methylene (B1212753) protons (-O-CH₂-C=O) |

| ~2.1 | Singlet | 3H | Methyl protons (CH₃-C=O) |

Table 3: Estimated ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~172 | Carboxylic acid carbonyl carbon (-COOH) |

| ~170 | Ester carbonyl carbon (-O-C=O) |

| ~62 | Methylene carbon (-O-CH₂-C=O) |

| ~20 | Methyl carbon (CH₃-C=O) |

The estimated ¹H NMR spectrum is expected to show three distinct signals: a downfield broad singlet for the acidic proton of the carboxylic acid, a singlet for the methylene protons situated between two electron-withdrawing groups (an ester oxygen and a carbonyl group), and an upfield singlet for the methyl protons of the acetyl group. The absence of splitting for the methylene and methyl signals indicates no adjacent protons.

The estimated ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments: two in the carbonyl region (one for the carboxylic acid and one for the ester), one for the methylene carbon, and one for the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1750 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1300-1000 | C-O stretch | Ester and Carboxylic Acid |

| Data is estimated based on typical IR absorption frequencies for the functional groups.[4][5][6] |

The IR spectrum is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[4][5][6] Two distinct carbonyl (C=O) stretching absorptions are predicted: one at a higher wavenumber (~1750 cm⁻¹) for the ester and one at a slightly lower wavenumber (~1710 cm⁻¹) for the carboxylic acid.[4][5][6] Strong C-O stretching bands would also be present.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating the information from each analytical technique.

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the structure elucidation of this compound.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 column). The column temperature is ramped to ensure elution of the analyte.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition (¹H NMR): The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The process is repeated for a number of scans to improve the signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and often proton decoupling techniques are required to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, and integrals of the peaks are then analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

Sample Spectrum: The sample is placed on the crystal, and the sample spectrum is recorded. The instrument passes an infrared beam through the crystal, which reflects internally. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a clear and consistent picture of the molecular structure of this compound. The molecular formula and weight are confirmed by MS, which also reveals key structural motifs like the acetyl group through its fragmentation pattern. IR spectroscopy identifies the essential carboxylic acid and ester functional groups. Finally, NMR spectroscopy, even with estimated data, would confirm the connectivity of the methyl and methylene groups and the overall arrangement of the atoms. This systematic approach allows for the unambiguous elucidation of the structure as 2-acetyloxyacetic acid.

References

- 1. This compound | C4H6O4 | CID 83766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

Spectroscopic Analysis of Acetoxyacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for acetoxyacetic acid (CAS No. 13831-30-6), a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₄H₆O₄, possesses two key functional groups: a carboxylic acid and an ester.[1] These features give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Chemical Structure:

This guide presents a summary of the expected and reported spectroscopic data, followed by detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

Note: Specific experimental chemical shifts and coupling constants were not explicitly available in the cited search results. The data presented is based on the known structure and typical chemical shift ranges.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH ) |

| ~4.6 | Singlet | 2H | Methylene (B1212753) protons (-O-CH₂ -COOH) |

| ~2.1 | Singlet | 3H | Acetyl methyl protons (CH₃ -COO-) |

Source: Inferred from the structure and general principles of NMR spectroscopy. The availability of ¹H NMR spectra for this compound is noted by sources such as PubChem and ChemicalBook.[2][3]

Table 2: ¹³C NMR Spectroscopic Data

Note: Explicit experimental chemical shifts were not available in the cited search results. The data below represents predicted chemical shifts based on the molecular structure.

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | Carboxylic acid carbonyl carbon (-C OOH) |

| ~170 | Ester carbonyl carbon (CH₃-C OO-) |

| ~60 | Methylene carbon (-O-C H₂-COOH) |

| ~20 | Acetyl methyl carbon (C H₃-COO-) |

Source: Predicted values based on standard ¹³C NMR chemical shift tables. The availability of ¹³C NMR spectra is indicated by sources like PubChem.[2]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - CH₃CO]⁺ |

| 45 | High | [COOH]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Source: Data compiled from the NIST WebBook and fragmentation patterns of carboxylic acids and esters.[4][5]

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1200 | Strong | C-O stretch (Ester and Carboxylic acid) |

Source: Inferred from typical IR absorption frequencies for carboxylic acids and esters. The availability of FTIR and ATR-IR spectra is confirmed by PubChem.[2]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences and acquisition parameters. For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR requires a larger number of scans due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a single drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1] If the film is too thin, add another drop of the solution and let it dry.[1]

Data Acquisition (FTIR):

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[1]

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the absorption at different wavenumbers.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum environment.[6]

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

Mass Analysis and Detection:

-

The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[8]

-

The positively charged ions are accelerated by an electric field into the mass analyzer.[9]

-

The mass analyzer, using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[6][9]

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H6O4 | CID 83766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(13831-30-6) 1H NMR [m.chemicalbook.com]

- 4. Acetic acid, (acetyloxy)- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | CAS#:13831-30-6 | Chemsrc [chemsrc.com]

- 7. CAS 13831-30-6: this compound | CymitQuimica [cymitquimica.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]

Unraveling the Thermal Behavior of Acetoxyacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and decomposition of acetoxyacetic acid (2-acetoxyacetic acid), a compound of interest in various chemical processes and a noted product in the pyrolysis of biomass. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of this bifunctional molecule.

Physicochemical Properties of this compound

This compound, with the chemical formula C₄H₆O₄, is a carboxylic acid containing an acetoxy group at the alpha position.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Melting Point | 67-69 °C | [1][3] |

| Boiling Point | 141-142 °C at 12 mmHg | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | |

| Solubility | Soluble in water, ethanol, and ether | [1] |

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a critical parameter for its handling, storage, and application in thermally driven chemical syntheses. While dedicated studies on the thermal decomposition of pure this compound are not extensively available in peer-reviewed literature, its behavior can be inferred from its chemical structure and its documented presence as a pyrolysis product.

A key finding is the identification of this compound as the main acidic product, accounting for approximately 30.41% of the gas chromatography-mass spectrometry (GC-MS) peak areas, in the pyrolysis of pineapple residue.[4] This indicates that the molecule is stable enough to be formed and volatilized under specific pyrolysis conditions.

It has been noted in a non-peer-reviewed context that this compound is unstable at elevated temperatures, decomposing at approximately 100°C into acetone (B3395972) and carbon dioxide.[1] While this specific pathway requires experimental verification, it is chemically plausible and suggests that decarboxylation is a primary decomposition route. The presence of the acetoxy group alpha to the carboxylic acid may influence the decomposition mechanism.

Table 1: Summary of Thermal Decomposition Data for this compound

| Parameter | Observation | Source |

| Decomposition Temperature | Approx. 100 °C | [1] |

| Identified as Pyrolysis Product | Major acidic product from pineapple residue pyrolysis | [4] |

| Proposed Decomposition Products | Acetone and Carbon Dioxide | [1] |

Proposed Decomposition Pathway

Based on the structure of this compound, a plausible thermal decomposition pathway involves a concerted decarboxylation mechanism, potentially facilitated by the acetoxy group. The reaction would proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to acetone, with the concurrent release of carbon dioxide.

References

Solubility of Acetoxyacetic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid, also known as O-acetylglycolic acid, is a functionalized carboxylic acid with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in drug formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Due to a lack of extensive published experimental data on the solubility of this compound, this guide presents estimated solubility values based on the known properties of structurally similar compounds, such as glycolic acid and short-chain carboxylic acids and esters. These estimations provide a valuable starting point for solvent selection and experimental design.

Estimated Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capabilities, and the nature of the solvent. This compound possesses both a polar carboxylic acid group capable of hydrogen bonding and a less polar ester group. This dual functionality suggests a nuanced solubility profile.

Based on the general principles of solubility for carboxylic acids and esters, the following table provides an estimated solubility of this compound in a range of common organic solvents.[1][2] It is important to note that these are estimations and should be confirmed by experimental determination for any critical application.

| Solvent Classification | Solvent | Estimated Solubility ( g/100 g solvent) at 25°C | Rationale for Estimation |

| Protic Solvents | Methanol (B129727) | > 20 | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the carboxylic acid and ester functionalities of this compound. |

| Ethanol (B145695) | > 15 | Similar to methanol, ethanol is a good solvent for polar compounds containing hydrogen bonding groups. | |

| Isopropanol | 10 - 15 | Increased hydrocarbon chain length compared to methanol and ethanol slightly reduces polarity and solvating power for polar solutes. | |

| Aprotic Polar Solvents | Acetone (B3395972) | 10 - 20 | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound. |

| Ethyl Acetate (B1210297) | 5 - 15 | As an ester, ethyl acetate has moderate polarity and can effectively solvate the ester portion of this compound, with some interaction with the carboxylic acid group. | |

| Tetrahydrofuran (THF) | 5 - 15 | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity allows for good solvation of moderately polar compounds. | |

| Acetonitrile | 5 - 10 | A polar aprotic solvent that can dissolve a range of organic compounds, though perhaps less effective for the carboxylic acid group compared to protic solvents. | |

| Aprotic Nonpolar Solvents | Toluene (B28343) | < 1 | The nonpolar nature of toluene makes it a poor solvent for the highly polar carboxylic acid group. |

| Hexane (B92381) | < 0.1 | As a nonpolar alkane, hexane is not expected to effectively solvate the polar functional groups of this compound. | |

| Chlorinated Solvents | Dichloromethane | 1 - 5 | Offers moderate polarity and can dissolve a range of organic compounds, but its hydrogen bonding capability is limited. |

| Chloroform | 1 - 5 | Similar to dichloromethane, it is a moderately polar solvent with limited hydrogen bonding capacity. Published data suggests slight solubility. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental measurement is essential. The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Experimental Protocol: Gravimetric Solubility Determination

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature below the boiling point of the solvent and the melting point of this compound is recommended.

-

Continue heating until the mass of the dish with the dried solid is constant, indicating complete removal of the solvent.

-

Record the final constant mass of the evaporation dish containing the dried this compound.

-

3. Data Analysis:

-

Mass of the solvent: This can be determined by the difference in the mass of the syringe before and after dispensing the saturated solution, or by knowing the volume and density of the solvent.

-

Mass of dissolved this compound: This is the difference between the final mass of the evaporation dish with the dried solid and the initial mass of the empty dish.

-

Solubility Calculation: Express the solubility in the desired units, for example:

-

g / 100 g solvent: (Mass of dissolved this compound / Mass of solvent) x 100

-

Mole fraction (χ): Moles of this compound / (Moles of this compound + Moles of solvent)

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides an essential resource for researchers and professionals working with this compound. While precise, experimentally determined solubility data remains to be broadly published, the provided estimations based on chemical principles and data from analogous compounds offer a solid foundation for initial solvent screening and process development. The detailed experimental protocol for the gravimetric method empowers researchers to accurately determine the solubility of this compound in their specific solvents of interest, leading to more robust and optimized chemical processes.

References

Unveiling Acetoxyacetic Acid: A Journey Through its Discovery and Chemical Landscape

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and chemical properties of acetoxyacetic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the compound, from its first synthesis to modern preparative methods, supported by meticulously structured data and detailed experimental protocols.

This compound, also known as acetylglycolic acid, is a carboxylic acid that has garnered interest in various chemical and pharmaceutical applications. This guide traces its origins back to the 19th century, offering a historical narrative of its discovery and initial characterization.

Discovery and Early History

The first documented synthesis of this compound is attributed to K. Kraut in 1866. In his publication in Annalen der Chemie und Pharmacie, Kraut detailed the reaction of glycolic acid with acetyl chloride. This foundational work laid the groundwork for future investigations into the properties and applications of this acetylated derivative of glycolic acid.

Initial Synthesis: The Kraut Method (1866)

The pioneering experimental protocol developed by K. Kraut involved the direct acetylation of glycolic acid.

Experimental Protocol:

-

Reactants: Anhydrous glycolic acid and acetyl chloride.

-

Procedure: Acetyl chloride was gradually added to anhydrous glycolic acid. The reaction mixture was then heated in a water bath to initiate the reaction. Following the initial reaction, the mixture was heated over a direct flame, leading to the distillation of the product. The distilled liquid was identified as this compound.

-

Purification: The raw product was purified by distillation.

A significant observation from Kraut's work was the thermal decomposition of this compound at elevated temperatures, yielding acetic acid and polyglycolide.

Physicochemical Properties

This compound is a hygroscopic solid at room temperature. Its key physical and chemical properties have been determined through various analytical techniques. There have been some discrepancies in the reported melting point in the literature, which may be attributed to the hygroscopic nature of the compound and variations in experimental conditions.

| Property | Value |

| Molecular Formula | C₄H₆O₄ |

| Molecular Weight | 118.09 g/mol |

| Melting Point | 63-65 °C (Kraut, 1866); 67-69 °C (modern literature)[1][2] |

| Boiling Point | 141-142 °C at 12 mmHg[1][2] |

| Solubility | Soluble in water, ethanol, and ether. |

| Appearance | Crystalline solid |

Chemical Synthesis: From Historical to Modern Methods

The synthesis of this compound has evolved since its initial discovery. While the foundational method relied on the reaction of glycolic acid with acetyl chloride, contemporary approaches offer improved yields and milder reaction conditions.

Kraut's Synthesis (1866)

This historical method involves the reaction of glycolic acid with acetyl chloride.

Modern Synthesis Methods

Current synthetic routes to this compound often employ more efficient and readily available reagents.

1. From Ethyl Glycolate (B3277807) and Acetic Acid: A common laboratory preparation involves the esterification of ethyl glycolate with acetic acid in the presence of a catalytic amount of sulfuric acid in a benzene (B151609) solvent.

Experimental Protocol:

-

Reactants: Ethyl glycolate, acetic acid, concentrated sulfuric acid, benzene.

-

Procedure: A mixture of ethyl glycolate, acetic acid, and a small amount of concentrated sulfuric acid in benzene is heated. The water formed during the reaction is removed azeotropically with benzene. After the reaction is complete, the benzene is removed by distillation, and the remaining liquid is purified.

-

Purification: The product is purified by vacuum distillation.

2. From Glycolic Acid and Acetic Anhydride (B1165640): This method provides a high-yield synthesis by reacting glycolic acid with acetic anhydride.

Experimental Protocol:

-

Reactants: Glycolic acid, acetic anhydride.

-

Procedure: Glycolic acid is mixed with an excess of acetic anhydride and heated. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

-

Purification: The excess acetic anhydride and acetic acid byproduct are removed under vacuum, and the resulting this compound can be purified by crystallization or distillation.[3]

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of both a carboxylic acid and an ester. It can undergo esterification, hydrolysis, and amidation at the carboxylic acid group, while the acetyl group can be cleaved under hydrolytic conditions.

Its applications are found in various domains of organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, it has been utilized in the preparation of tert-butyl glycolate.[1][4] Furthermore, it has been identified as an intermediate in certain oxidation reactions and as a degradation product of some ionic liquids.[4][5][6]

Conclusion

From its discovery in the mid-19th century to its role in modern synthetic chemistry, this compound continues to be a compound of interest. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for the scientific community. The evolution of its preparation from Kraut's initial discovery to more refined modern techniques highlights the progress in synthetic organic chemistry.

References

- 1. This compound CAS#: 13831-30-6 [m.chemicalbook.com]

- 2. This compound 99 13831-30-6 [sigmaaldrich.com]

- 3. Buy this compound | 13831-30-6 [smolecule.com]

- 4. This compound CAS#: 13831-30-6 [amp.chemicalbook.com]

- 5. This compound | 13831-30-6 [chemicalbook.com]

- 6. 乙酰氧基乙酸 99% | Sigma-Aldrich [sigmaaldrich.cn]

Theoretical and Computational Perspectives on Acetoxyacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid, a dicarboxylic acid derivative, holds potential in various chemical and pharmaceutical applications.[1] A thorough understanding of its molecular properties is crucial for harnessing its full potential in drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. Due to the limited availability of direct computational studies on this compound, this guide draws upon the extensive theoretical research conducted on its parent compound, acetic acid, to infer and predict its structural, vibrational, and electronic characteristics. This document outlines the key computational methodologies and presents predicted quantitative data to serve as a foundational resource for further investigation into this promising molecule.

Introduction to this compound

This compound (C4H6O4) is a carboxylic acid characterized by the presence of an acetoxy group attached to the alpha-carbon.[2] Its dual functional nature imparts notable reactivity, making it a versatile intermediate in organic synthesis.[1] While its primary applications have been in chemical synthesis, its structural motifs suggest potential interactions with biological targets, warranting a deeper, molecular-level understanding for applications in drug development. Computational chemistry offers a powerful avenue to explore these properties, providing insights that can guide experimental work.

Conformational Analysis

The conformational landscape of this compound is expected to be primarily governed by the rotational isomers around the C-O and C-C single bonds. Drawing parallels with acetic acid, which has been a subject of numerous computational studies, we can predict the key conformational preferences of this compound.[3]

The carboxyl group of simple carboxylic acids like acetic acid preferentially adopts a syn conformation in the gas phase, where the acidic proton is eclipsed with the carbonyl group.[3] However, in solution, the energy difference between the syn and anti conformers can be modulated by solvent interactions.[3] For this compound, additional rotational freedom exists around the C-O bond of the ester group and the C-C bond of the backbone.

Workflow for Conformational Analysis:

Caption: A generalized workflow for identifying stable conformers of a molecule like this compound using computational methods.

Predicted Low-Energy Conformers of this compound:

Based on the principles governing the conformational preferences of acetic acid and esters, the following are hypothesized to be the most stable conformers of this compound.

Caption: Schematic representation of potential low-energy conformers of this compound, highlighting the orientation of the carboxylic acid and ester groups.

Vibrational Analysis

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for structural elucidation. Density Functional Theory (DFT) has been successfully employed to calculate the vibrational frequencies of acetic acid and related molecules.[4] The vibrational spectrum of this compound will be characterized by the modes associated with its constituent functional groups: the carboxylic acid and the ester.

Predicted Key Vibrational Frequencies:

The following table summarizes the expected key vibrational frequencies for this compound based on well-established ranges for its functional groups and computational data for acetic acid.[5]

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3500 - 2500 (broad) |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 |

| C=O Stretch | Ester | 1750 - 1735 |

| C-O Stretch | Carboxylic Acid & Ester | 1300 - 1000 |

| O-H Bend | Carboxylic Acid | 1440 - 1395 |

| CH₃ Rock | Acetyl Group | ~990 |

Experimental and Computational Protocols

To facilitate further research, this section details the standard computational methodologies that would be applied to study this compound, based on successful protocols for similar molecules.[4][6]

Quantum Chemical Calculations

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound and its various conformers would be optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP.[4]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is generally sufficient for providing a good balance between accuracy and computational cost for molecules of this size.[4]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Solvation Effects: To model the behavior in a biological or solution-phase environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.

Molecular Docking

To investigate the potential of this compound as a ligand for biological targets, molecular docking simulations can be performed.

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.

Methodology:

-

Ligand Preparation: The 3D structure of the lowest energy conformer of this compound, obtained from quantum chemical calculations, would be prepared. This includes assigning correct protonation states and partial charges.

-

Receptor Preparation: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: The ligand is then docked into the defined binding site of the receptor using a chosen docking algorithm.

-

Analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions between the ligand and the protein are analyzed.

Logical Workflow for a Molecular Docking Study:

Caption: A step-by-step workflow illustrating the process of a molecular docking study involving this compound.

Conclusion and Future Directions

This technical guide has provided a theoretical and computational framework for understanding the molecular properties of this compound. By leveraging the extensive research on acetic acid, we have predicted key structural and vibrational characteristics and outlined robust computational protocols for further investigation. Future computational studies should focus on performing the detailed analyses described herein to generate precise data for this compound. Such studies would involve a thorough exploration of its conformational landscape, the calculation of its full vibrational spectrum, and the investigation of its interactions with relevant biological targets through molecular docking and molecular dynamics simulations. These efforts will be invaluable for guiding the experimental design and application of this compound in medicinal chemistry and drug development.

References

- 1. Buy this compound | 13831-30-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Acetic acid [webbook.nist.gov]

- 6. nacatsoc.org [nacatsoc.org]

The Unseen Catalyst: A Technical Whitepaper on the Potential Biological Activity of Acetoxyacetic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of acetoxyacetic acid, a compound that, while not extensively studied for its intrinsic biological activities, serves as a crucial scaffold and prodrug moiety in the development of pharmacologically active agents. This technical guide will delve into the known roles of this compound, with a particular focus on its contribution to the therapeutic effects of its derivatives. We will examine quantitative data from studies on these derivatives, detail relevant experimental protocols, and visualize key biological pathways.

Introduction to this compound

This compound as a Prodrug Moiety: The Case of Aceclofenac (B1665411)

One of the most prominent examples of this compound's role in drug development is its incorporation into the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. Aceclofenac is chemically designated as 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid and is a prodrug of the well-known NSAID, diclofenac (B195802).

The this compound moiety in aceclofenac is crucial for its pharmacokinetic profile. Following oral administration, aceclofenac is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release its active metabolite, diclofenac, and 4'-hydroxyaceclofenac. This conversion is a key aspect of its mechanism of action, as diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

The metabolism of aceclofenac to diclofenac is a critical step in its therapeutic effect. This biotransformation is illustrated in the workflow diagram below.

Caption: Metabolic activation of aceclofenac.

Biological Activities of this compound Derivatives

While this compound itself has not been a direct focus of extensive biological screening, its structural analogs and derivatives have shown a range of activities. This suggests that the this compound scaffold can be a valuable component in the design of new therapeutic agents.

Anti-inflammatory and Analgesic Activity

The most well-documented activity of this compound derivatives is their anti-inflammatory effect, primarily through the inhibition of COX enzymes. The following table summarizes the in vitro COX-2 inhibitory activity of some phenoxyacetic acid derivatives, which share structural similarities with potential this compound derivatives.

| Compound Class | Derivative | Target | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| Phenoxyacetic Acid Derivatives | 5f | COX-2 | 0.06 | 133.34 |

| 7b | COX-2 | 0.09 | - | |

| Pyrazoline-phenoxyacetic acid 6a | COX-2 | 0.03 | 365.4 | |

| Pyrazoline-phenoxyacetic acid 6c | COX-2 | 0.03 | 196.9 | |

| Standard NSAIDs | Celecoxib | COX-2 | 0.05 | 298.6 |

| Mefenamic Acid | COX-2 | 1.98 | - |

Data sourced from a 2024 study on phenoxyacetic acid derivatives. The selectivity index is a ratio of the IC₅₀ for COX-1 over COX-2.

The data clearly indicates that derivatives containing an acetic acid moiety can be potent and selective inhibitors of COX-2, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

The anti-inflammatory effects of these compounds are often confirmed in vivo using models such as the carrageenan-induced paw edema assay in rats. In this model, the percentage of edema inhibition is a key parameter for assessing anti-inflammatory activity.

The mechanism of action of these NSAID derivatives involves the inhibition of prostaglandin (B15479496) synthesis. This signaling pathway is depicted below.

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Antibacterial Activity

Derivatives of this compound have also been investigated for their potential as antibacterial agents. For instance, sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl this compound have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. This suggests another avenue for the therapeutic application of molecules containing the this compound scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides an overview of a standard experimental protocol for evaluating the anti-inflammatory activity of compounds.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: A colorimetric or enzyme immunoassay (EIA) kit is commonly employed. The assay measures the peroxidase activity of cyclooxygenases, which is determined by the conversion of a substrate (e.g., arachidonic acid) to prostaglandins.

-

Procedure:

-

The test compound is pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 5 minutes).

-

The reaction is stopped, and the product (e.g., prostaglandin) is quantified using a colorimetric or EIA-based detection method.

-

-

Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While this compound itself has not been identified as a potent bioactive molecule, its role as a versatile synthetic intermediate and a key component of the prodrug aceclofenac is well-established. The biological activities observed in its derivatives, particularly in the realm of anti-inflammatory and antibacterial research, underscore the potential of the this compound scaffold in medicinal chemistry.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. Structure-activity relationship (SAR) studies would be invaluable in elucidating how modifications to the this compound core influence potency and selectivity for various biological targets. Such investigations could unlock the full therapeutic potential of this understated yet significant chemical entity.

Methodological & Application

Application Notes and Protocols: Acetoxyacetic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of acetoxyacetic acid as a versatile precursor in organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development.

Introduction

This compound is a valuable C4 building block in organic synthesis, possessing both a carboxylic acid and an ester functional group. This bifunctionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various esters, amides, and heterocyclic compounds of medicinal and biological importance. Its utility is demonstrated in the preparation of key intermediates for pharmaceuticals and other fine chemicals.

Applications in Organic Synthesis

This compound serves as a precursor in several key synthetic transformations, including:

-

Esterification and Transesterification: The carboxylic acid moiety can be readily esterified, while the acetate (B1210297) group can undergo transesterification, providing access to a wide array of ester derivatives.

-

Amide Bond Formation: The carboxylic acid functionality can be converted to amides through condensation reactions with various amines.

-

Heterocycle Synthesis: this compound and its derivatives are key intermediates in the synthesis of important heterocyclic scaffolds, such as tetronic acids and analogues of the antibiotic pyridomycin.

The following sections provide detailed protocols and quantitative data for representative applications.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic applications of this compound and its derivatives.

Table 1: Synthesis of Ester Derivatives

| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl Glycolate | This compound, tert-Butanol (B103910) | H₂SO₄ (catalytic) | Excess tert-Butanol | Reflux | 2-4 | 75-85 | General Procedure |

| Methyl Acetoxyacetate | This compound, Methanol | H₂SO₄ (catalytic) | Excess Methanol | Reflux | 2-4 | >90 | General Procedure |

Table 2: Synthesis of Heterocyclic Compounds

| Product | Key Intermediate | Key Reaction | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetronic Acid | 2-Acetoxyacetate Ester | Dieckmann Condensation | NaH or NaOMe | Toluene (B28343) or THF | Reflux | 2-12 | 90-95 | [1] |

| Pyridomycin Analogues | This compound Derivative | Multi-step Cyclization | Various | Various | Various | Various | 65-85 | General Information |

Experimental Protocols